((p-(Benzyloxy)phenoxy)methyl)oxirane is a synthetic organic compound characterized by its epoxide functional group, which is a three-membered cyclic ether. This compound features a benzyloxy group attached to a phenoxy moiety, providing it with unique chemical properties. The presence of the oxirane ring contributes to its reactivity, making it a candidate for various chemical transformations.
There is no documented information on the mechanism of action of this compound.
The reactivity of ((p-(Benzyloxy)phenoxy)methyl)oxirane primarily involves:
Research indicates that compounds containing epoxide functionalities often exhibit biological activity. ((p-(Benzyloxy)phenoxy)methyl)oxirane may possess:
The synthesis of ((p-(Benzyloxy)phenoxy)methyl)oxirane typically involves:
((p-(Benzyloxy)phenoxy)methyl)oxirane has potential applications in:
Interaction studies are crucial for understanding the behavior of ((p-(Benzyloxy)phenoxy)methyl)oxirane in biological systems. Preliminary investigations suggest:
Similar compounds include:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-(4-Methoxyphenoxy)methyl oxirane | Structure | Contains a methoxy group, enhancing solubility and reactivity. |
| 2-(4-Hydroxyphenoxy)methyl oxirane | Structure | Hydroxyl group increases polarity and potential hydrogen bonding interactions. |
| 2-Methyl-2-(4-methoxyphenoxy)methyl oxirane | Structure | Methyl group provides steric hindrance, affecting reactivity and selectivity in reactions. |
((p-(Benzyloxy)phenoxy)methyl)oxirane stands out due to its specific combination of benzyloxy and phenoxy groups, which may enhance its stability and reactivity compared to other epoxides. This unique structure allows for diverse synthetic pathways and potential applications in medicinal chemistry.
The synthetic strategies for ((p-(Benzyloxy)phenoxy)methyl)oxirane have evolved significantly, with advancements in catalytic systems, mechanistic understanding, and process optimization. Novel metal-catalyzed epoxidation methods, including those utilizing titanium and molybdenum complexes, have enabled more selective and efficient formation of the oxirane ring under mild conditions. The adaptation of Fischer indole synthesis principles, particularly for benzyloxy-substituted systems, has provided new avenues for constructing the aromatic core with tailored functionalities. Phase-transfer catalysis has emerged as a powerful tool for facilitating oxirane ring closure, especially in biphasic systems, enhancing both yield and selectivity. Finally, solvent effects have been shown to play a critical role in determining regioselectivity and conversion rates in multi-step synthetic routes, with specific solvent systems and additives dramatically influencing reaction outcomes. Collectively, these advances underscore the dynamic interplay between catalyst design, reaction engineering, and process conditions in the synthesis of ((p-(Benzyloxy)phenoxy)methyl)oxirane.
The formation of the oxirane (epoxide) ring is a cornerstone transformation in the synthesis of ((p-(Benzyloxy)phenoxy)methyl)oxirane. Traditional methods, such as the reaction of alkenes with peroxy acids, have been augmented by a range of novel catalytic systems that offer improved selectivity, efficiency, and environmental compatibility.
Recent developments in metal-catalyzed epoxidation have greatly expanded the synthetic toolbox for constructing epoxide rings. Catalysts based on titanium, molybdenum, and tungsten have demonstrated high efficacy in activating peroxide reagents for the selective oxidation of alkenes to epoxides. These metal complexes operate by coordinating to the peroxide, thereby facilitating the transfer of an oxygen atom to the alkene substrate. The Jacobsen catalyst, a chiral salen ligand-titanium complex, is particularly notable for enabling enantioselective epoxidation, which is crucial for the synthesis of optically active glycidyl ethers such as ((p-(Benzyloxy)phenoxy)methyl)oxirane.
The advantages of these metal-catalyzed systems include the ability to conduct reactions under milder conditions, reduced formation of byproducts, and enhanced selectivity for specific alkene substrates. For instance, titanium silicate catalysts have been employed in the epoxidation of diallyl ether derivatives, achieving high yields and selectivity when paired with oxidants such as tert-butyl hydroperoxide and hydrogen peroxide. These systems are particularly valuable when synthesizing benzyloxy-substituted phenoxy derivatives, as the electron-rich aromatic system can be sensitive to harsher oxidizing conditions.
The data in Table 1.1.1 illustrate the high efficiency and selectivity achievable with metal-catalyzed systems, particularly when the reaction parameters are carefully optimized.
Organic peroxides, such as tert-butyl hydroperoxide and hydrogen peroxide, have also been utilized as oxidants in the epoxidation of benzyloxy-substituted alkenes. These reagents are relatively inexpensive and safer to handle compared to traditional peroxy acids. However, their use often necessitates higher reaction temperatures and longer reaction times, which can be mitigated by the use of appropriate catalysts and solvent systems.
Green chemistry approaches have further expanded the repertoire of epoxidation methodologies. The use of molecular oxygen as an oxidant, in conjunction with transition metal catalysts and co-catalysts such as N-hydroxyphthalimide, has been demonstrated for the selective aerobic epoxidation of aromatic substrates. These systems offer the dual benefits of environmental sustainability and operational simplicity, making them attractive for large-scale synthesis.
| Catalyst System | Oxidant | Substrate | Yield (%) | Selectivity (%) | Reference |
|---|---|---|---|---|---|
| Co(II)/NHPI | Molecular O₂ | Benzylic aromatic ether | 72 | 88 | |
| Visible light/Photocatalyst | O₂ | Aromatic alkene | 65 | 90 |
The adoption of green oxidants and catalysts is expected to become increasingly prevalent as synthetic methodologies continue to evolve toward greater sustainability.
The mechanism of metal-catalyzed epoxidation typically involves the formation of a metal-peroxide complex, which then transfers an oxygen atom to the alkene substrate via a concerted or stepwise pathway. The nature of the catalyst, the structure of the peroxide, and the electronic properties of the substrate all influence the regio- and stereoselectivity of the reaction. For benzyloxy-substituted phenoxy systems, the electron-donating effect of the benzyloxy group can enhance the reactivity of the aromatic ring, favoring selective epoxidation at the desired position.
The oxirane ring in ((p-(benzyloxy)phenoxy)methyl)oxirane undergoes distinct ring-opening mechanisms depending on reaction conditions:
Acidic Conditions
Protonation of the epoxide oxygen by Brønsted acids (e.g., H₂SO₄) generates an oxonium ion, redistributing electron density and weakening C-O bonds [1] [3]. This creates a carbocation-like transition state where nucleophiles (H₂O, alcohols, amines) attack the more substituted carbon due to:
The reaction proceeds with trans stereochemistry, as demonstrated in Equation 1:
$$
\text{Epoxide} + \text{H}^+ \rightarrow \text{Oxonium ion} \xrightarrow{\text{Nu}^-} \text{trans-Diol (major)}
$$
Basic Conditions
In NaOH or KOH environments, hydroxide ions deprotonate nucleophiles (e.g., amines), creating strong nucleophiles that attack the less substituted carbon via an SN2 mechanism [2] [4]. The benzyloxy group's electron-donating resonance (+M effect) polarizes the epoxide ring, directing nucleophiles to the less hindered carbon (Table 1).
Table 1: Comparative Reactivity Under Acidic vs. Basic Conditions
| Parameter | Acidic Conditions | Basic Conditions |
|---|---|---|
| Mechanism | Carbocation-like | SN2 |
| Regioselectivity | More substituted carbon | Less substituted carbon |
| Stereochemistry | trans | trans (inversion) |
| Rate Determinant | Oxonium ion formation | Nucleophile strength |
Epoxide-amine reactions proceed through a hydrogen-bonded transition state where:
For ((p-(benzyloxy)phenoxy)methyl)oxirane, DFT calculations reveal a six-membered cyclic transition state (Figure 1):
$$
\text{Ph-O-CH}2-\text{O} \cdots \text{H-NR}2 \cdots \text{O} \cdots \text{H-O-Ar}
$$
Key features:
The transition state's geometry explains observed regioselectivity—amines preferentially attack the methylene carbon adjacent to the benzyloxy group due to better orbital alignment (Figure 2).
The p-benzyloxy group imposes dual steric and electronic effects:
Electronic Effects
Steric Effects
Substituent Impact Matrix
| Reaction Parameter | Benzyloxy Influence | Experimental Evidence |
|---|---|---|
| Rate (k₂) | +40% vs. unsubstituted | Pseudo-first-order kinetics [3] |
| Regioselectivity | 85:15 para:meta attack | GC-MS product distribution [7] |
| Activation Energy | ΔΔG‡ = -3.2 kcal/mol | Arrhenius plot analysis [5] |
These effects collectively direct nucleophiles toward the less hindered epoxide carbon while accelerating reaction rates through electronic activation.
Benzyloxy-substituted epoxides coordinate strongly to Lewis-acidic metals through the oxirane oxygen while the surrounding benzyloxy-phenoxy scaffold stabilizes adjacent alkoxide intermediates via π-stacking, reducing back-biting and ether scission [1] [2]. Classic alkoxide or alkyl initiators create M–OCH₂ bonds that propagate by alternating nucleophilic attack on the less-substituted oxirane carbon [3].
| Metal system | Initiator / Cocatalyst | Temp (°C) | TOF (h⁻¹) | Number-average molar mass Mₙ (kg mol⁻¹) | Dispersity Ð | Selectivity (linear vs. cyclic) | Key reference |
|---|---|---|---|---|---|---|---|
| Aluminium isopropoxide + zinc chloride | 0.7 wt % total, bulk monomer | 90 | 15 [2] | 20 (intrinsic η 0.35) | 1.9 | 93% isotactic linear polymer | 41 |
| Triethylaluminium adduct (“TAxEDA”) | 1 mol %, THF | 25 | 280 [4] | 14 | 1.15 | >95% linear ether | 22 |
| Dinuclear cobalt(III) salen with carboxylate bridges | 0.1 mol %, CH₂Cl₂ | 25 | 540 [5] | 11 | 1.12 | High isotacticity (Pₘ ≈ 0.77) | 23 |
| Zinc amido-oxazolinate | 0.05 mol %, neat | 60 | 35 [6] | 9 | 1.08 | Styrene oxide > cyclohexene oxide > benzyloxy glycidyl ether reactivity trend | 26 |
| Solid Zn–OH surface on Zn/Co DMC (ether ROP mode) | 0.02 wt %, bulk | 120 | 110 [7] | 6 | 1.20 | ≈88% linear ether (minor cyclic) | 62 |
Highlights
Increasing steric bulk at the para-benzyloxy position:
Bifunctional thiourea–amine scaffolds simultaneously activate the oxirane through dual hydrogen bonding and deprotonate tethered nucleophiles. Computational analyses of a Schreiner thiourea reveal a six-membered transition state that aligns the benzyloxy substituent away from the catalyst pocket, rationalizing the observed 92% ee in kinetic resolution of rac-((p-benzyloxy)phenoxy)methyl oxirane at −20 °C [10].
| Organocatalyst | Mode | ee (%) | Conversion | k_rel | Ref. |
|---|---|---|---|---|---|
| Takemoto thiourea + quinuclidine | KR (amine attack) | 92 | 48% | 20 | 25 |
| Squaramide–pyrrolidine | Desymmetrizing ring-opening with mandelic acid | 89 | 45% | 17 | 30 |
| Chiral phosphoric acid | Hydrolytic kinetic resolution | 81 | 50% | 11 | 40 |
A combination of tert-butyl phosphazene (t-BuP₂) and triethylborane reverses intrinsic acidity, enabling hydroxyl-selective initiation from N-carbamate protected amino-benzyl alcohols [11]. For (p-benzyloxy)phenoxy initiators the system affords:
Mechanochemical ball-milling of the title epoxide with cesium hydroxide provides solvent-free access to high-molar-mass cyclic polyethers; apparent propagation rate constant k_p,app = 6.7 × 10⁻² min⁻¹, surpassing solution AROP by >3-fold [12].
Double-metal cyanide (DMC) catalysts based on zinc–cobalt or zinc–nickel deliver alternating or poly(ether-carbonate) chains depending on support acidity and complexing alcohol [13] [14].
| Catalyst code | Complexing ligand | CO₂ / Epoxide (bar/eq) | TOF (h⁻¹) | Carbonate content (%) | Mₙ (kg mol⁻¹) | Tg (°C) | Ref. |
|---|---|---|---|---|---|---|---|
| Zn₃[Co(CN)₆]₂·t-BuOH | t-BuOH only | 20/100 | 350 | 52 | 12 | −17 | 62 |
| Zn-Co DMC-Cl supported on TiO₂ | PEO + tert-butanol | 20/100 | 480 | 68 | 18 | −21 | 75 |
| Nanolamellar Zn–Co DMC with glycidyl methacrylate | 4-Methoxyphenol regulator | 25/100 | 260 | 68 | 20 | 50 (thermocured) | 57 |
| Zn-Ni layered DMC | Nil alcohol | 20/100 | 85 | 42 | 11 | −14 | 29 |
Key outcomes for ((p-Benzyloxy)phenoxy)methyl)oxirane
Operando IR and ¹³C NMR spectroscopy identify a resting zinc-alkoxide–carbonate pair; chain shuttling between adjacent Zn sites, synchronized by μ-cyanide bridges, accounts for second-order dependence on catalyst concentration [7] [15]. DFT models reveal an 11 kJ mol⁻¹ stabilization of the transition state when the benzyloxy aromatic ring stacks with the cobalt-bound cyanide layer, rationalizing enhanced selectivity for the alternating sequence in aromatic epoxides [13].
Poly(benzyloxy-phenoxy ether-carbonate)s display: